![molecular formula C25H28N2O3S B284024 N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as TAK-659 and is a potent inhibitor of spleen tyrosine kinase (SYK). TAK-659 has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
TAK-659 exerts its therapeutic effects by inhibiting the activity of N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide. N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide is a protein tyrosine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide, TAK-659 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can inhibit the activation of B cells and T cells, reduce the production of pro-inflammatory cytokines, and modulate the immune response. Additionally, TAK-659 has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TAK-659 in lab experiments is its potency and specificity. It is a highly selective inhibitor of N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide and does not affect other kinases. However, one of the limitations of using TAK-659 is its solubility. It has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 analogs with improved solubility and potency. Additionally, further studies are needed to explore the potential applications of TAK-659 in the treatment of other diseases, including autoimmune disorders and inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of TAK-659 and its effects on the immune system.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 2-methoxyphenylboronic acid with 5-ethyl-2-thiophenecarboxylic acid, followed by the reaction of the resulting product with 4-morpholinobenzaldehyde. The final step involves the reaction of the intermediate product with benzoyl chloride to yield TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
Molecular Formula |
C25H28N2O3S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[5-ethyl-3-[(2-methoxyphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H28N2O3S/c1-3-19-17-21(25(31-19)26-24(28)18-9-5-4-6-10-18)23(27-13-15-30-16-14-27)20-11-7-8-12-22(20)29-2/h4-12,17,23H,3,13-16H2,1-2H3,(H,26,28) |
InChI Key |
AXIPXQWHTQSKNC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3OC)N4CCOCC4 |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3OC)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
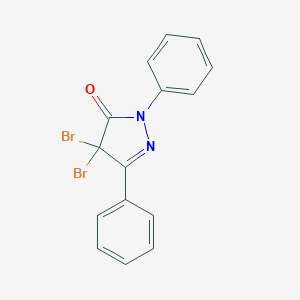
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)
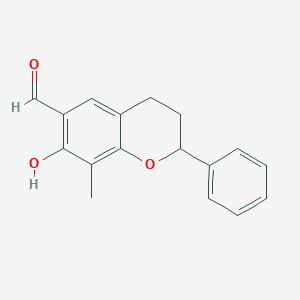
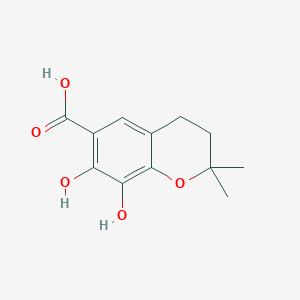
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
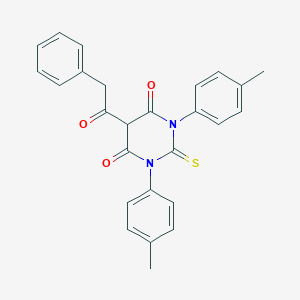
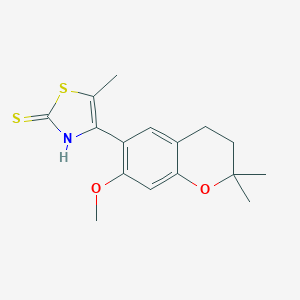
![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)